2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide
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Overview
Description
2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide is a complex organic compound that features a thiadiazole ring, a furan ring, and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide typically involves multiple steps. The process begins with the preparation of the thiadiazole ring, which is then functionalized with a sulfanyl group. The furan ring is introduced through a subsequent reaction, and finally, the hydrazide group is added to complete the synthesis. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The pathways involved can include inhibition of enzyme activity, disruption of cell membrane integrity, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide
- **2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H18N4O2S3 |
---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H18N4O2S3/c1-12-3-6-14(7-4-12)10-25-17-21-22-18(27-17)26-11-16(23)20-19-9-15-8-5-13(2)24-15/h3-9H,10-11H2,1-2H3,(H,20,23)/b19-9+ |
InChI Key |
XLWKASOZXWAXPZ-DJKKODMXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=C(O3)C |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=C(O3)C |
Origin of Product |
United States |
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